5-Butoxypyridin-2-amine
CAS No.:
Cat. No.: VC17756813
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 5-butoxypyridin-2-amine |
| Standard InChI | InChI=1S/C9H14N2O/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11) |
| Standard InChI Key | MZFPEJRTZXTIEQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CN=C(C=C1)N |
Introduction
Chemical Identity and Structural Analysis
5-Butoxypyridin-2-amine (C₉H₁₄N₂O) belongs to the class of aminopyridines, characterized by a six-membered aromatic ring with nitrogen at the 1-position. The butoxy group (-OCH₂CH₂CH₂CH₃) at the 5-position introduces steric and electronic effects that influence reactivity and physicochemical properties. Key structural features include:
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Molecular formula: C₉H₁₄N₂O
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Molecular weight: 166.22 g/mol
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IUPAC name: 5-(butoxy)pyridin-2-amine
The amino group at the 2-position enhances nucleophilicity, making the compound a potential intermediate in pharmaceutical and agrochemical synthesis .
Synthetic Pathways and Reaction Mechanisms
Alkylation of Pyridine Derivatives
The synthesis of alkoxy-substituted pyridines often begins with pyridine 1-oxide intermediates. For example, the patent US5332824A details the reaction of 3-methyl-pyridine 1-oxide with trialkylamines and electrophilic agents to form ammonium salts, which are subsequently treated with hydrogen bromide to yield 2-amino-5-methylpyridine . Adapting this methodology, 5-butoxypyridin-2-amine could be synthesized via:
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Oxidation of pyridine: Formation of pyridine 1-oxide.
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Alkylation: Reaction with butanol derivatives (e.g., butyl chloride) in the presence of a base to introduce the butoxy group.
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Amination: Substitution at the 2-position using ammonia or alkylamines under catalytic conditions.
A critical challenge lies in regioselectivity, as competing reactions at the 3- or 4-positions may occur. The use of directing groups, such as nitro or sulfonic acid, could improve positional specificity .
Intermediate Isolation and Purification
In analogous syntheses, intermediates like trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride are isolated via solvent extraction and rotary evaporation . For 5-butoxypyridin-2-amine, similar purification steps—such as pH adjustment, ethyl acetate extraction, and sodium sulfate drying—would likely be employed to isolate the final product.
Physicochemical Properties
While experimental data for 5-butoxypyridin-2-amine are scarce, properties can be extrapolated from structurally related compounds:
The butoxy group’s hydrophobicity likely reduces aqueous solubility compared to methyl or bromo analogs, necessitating organic solvents for handling .
Challenges and Future Directions
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Synthetic Optimization: Current methods for analogous compounds achieve yields of 77–95% . Scaling up 5-butoxypyridin-2-amine synthesis requires optimizing alkylation and amination steps.
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Isomeric Purity: Ensuring regioselectivity at the 5-position is critical, as seen in the isolation of 2-amino-5-methylpyridine with 1% isomeric impurity .
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Toxicological Profiling: No data exist on the compound’s safety; studies on acute toxicity and environmental impact are needed.
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